

3-amino-1,2,4-triazine structure-activity relationship studies

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Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

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Target Comparison & SAR Insights

The **3-amino-1,2,4-triazine** scaffold demonstrates versatile activity depending on its substitution pattern. Key applications include targeting Pyruvate Dehydrogenase Kinases (PDKs) for cancer therapy and G-Protein Coupled Receptor 84 (GPR84) for inflammatory conditions.

Table 1: Key Biological Targets and Activity of 3-Amino-1,2,4-triazine Derivatives

Biological Target	Therapeutic Area	Core Substituents & Rationale	Exemplary Compound & Activity	Key SAR Insights
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| **PDK1/4** [1] [2] | Cancer (e.g., Pancreatic ductal adenocarcinoma) | • **5- and 6- positions**: Often decorated with **bis-indole** or bulky aromatic groups to mimic natural products and fit the ATP-binding site. • **3-position**: Amino group. | **Compound 5i** [1]:

- IC₅₀~ for PDK1 not specified, but **completely suppressed enzymatic activity at 1.5 μM**.
- In vivo antitumor efficacy equal to cisplatin/gemcitabine, with better tolerability. | • **Bis-indole derivatives** show superior potency and **selectivity for PDK1 and PDK4** over PDK2/3 [1] [2]. • Molecular hybridization with marine alkaloid structures enhances antitumor activity [2]. | | **GPR84** [3] | Inflammatory & Fibrotic Diseases | • **3-position**: Substitution with an **indole** or benzofuran ring

system. • **5- and 6- positions:** Aromatic rings (e.g., with methoxy groups) for receptor interaction. |

Lead Compound 42 [3]:

- A potent, competitive GPR84 antagonist.
- Exhibited a **favorable pharmacokinetic (PK) profile** for further development. | • An **indole moiety at the 3-position** is critical for high antagonist affinity [3]. • **Methoxy groups** on the 5- and 6-position aryl rings form key H-bond interactions, enhancing potency [3]. |

Experimental Data & Protocols

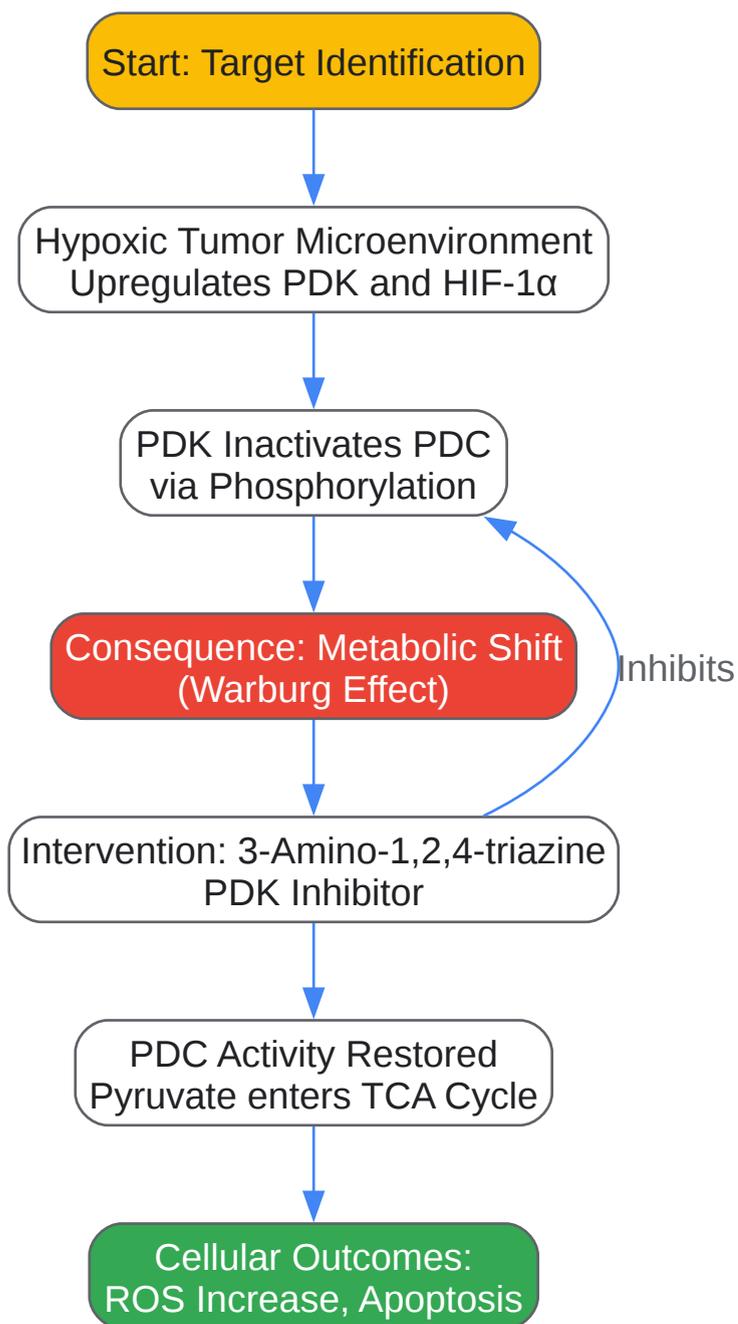
The biological data in the comparison tables are derived from standardized experimental protocols. Here are the detailed methodologies for the key assays cited.

Table 2: Summary of Key Experimental Protocols

Assay Type	Protocol Description	Application in SAR Studies
Enzyme Inhibition (Kinase) [1] [2] • Method: ADPGlo Kinase Assay (Promega). • Procedure: PDK isoforms incubated with test compounds (e.g., 1.5 μM) for 30 minutes at room temperature . • Measurement: Luminescence signal quantifies ATP consumption; lower signal indicates stronger inhibition. Used to determine inhibition percentage and IC₅₀ values , establishing potency and isoform selectivity of triazine derivatives [1] [2]. Cellular Antiproliferative Activity [1] [2] • Cell Models: 2D and 3D cultures of cancer cell lines (e.g., KRAS-mutant pancreatic PSN-1 cells). • Assay: MTT or similar cell viability assay after compound treatment (e.g., 72 hours). • Output: Determination of IC₅₀ values (concentration that inhibits 50% of cell growth). Confirms the ability of active enzyme inhibitors to translate efficacy to cellular models, crucial for prioritizing lead compounds [1]. Molecular Docking [3] [2] • Model: Uses a protein structure model (e.g., AlphaFold-predicted structure for GPR84). • Software: Docking programs to predict ligand binding pose and key interactions (H-bonds, π-π stacking). Elucidates the binding mode of triazine derivatives at the atomic level, providing a rational basis for SAR and guiding further structural optimization [3].		

Mechanism of Action and Workflows

For targets like PDK in cancer, the mechanism of action involves disrupting cancer cell metabolism. The following diagram illustrates the workflow from target identification to lead optimization for **3-amino-1,2,4-triazine**-based PDK inhibitors.



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